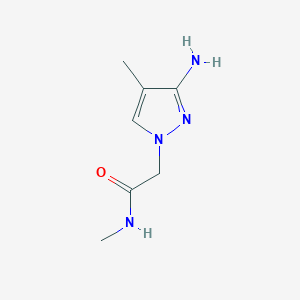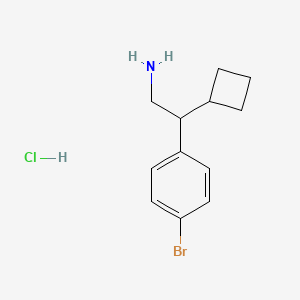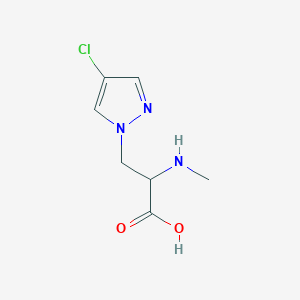
2-(2-chloroacetamido)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloroacetamido)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide is an organic compound with a complex structure It is characterized by the presence of a chloroacetamido group, a cyclohexylmethyl group, and a dimethylpropanamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroacetamido)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide typically involves multiple steps. One common method starts with the preparation of 2-chloroacetamide, which is then reacted with cyclohexylmethylamine and 2,2-dimethylpropanoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-chloroacetamido)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions may yield a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-(2-chloroacetamido)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein modification.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-chloroacetamido)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
2-chloroacetamide: A simpler compound with similar functional groups.
N-cyclohexylmethylacetamide: A compound with a similar cyclohexylmethyl group.
N,N-dimethylpropanamide: A compound with a similar dimethylpropanamide group.
Uniqueness
2-(2-chloroacetamido)-N-(cyclohexylmethyl)-N,2-dimethylpropanamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C14H25ClN2O2 |
|---|---|
Peso molecular |
288.81 g/mol |
Nombre IUPAC |
2-[(2-chloroacetyl)amino]-N-(cyclohexylmethyl)-N,2-dimethylpropanamide |
InChI |
InChI=1S/C14H25ClN2O2/c1-14(2,16-12(18)9-15)13(19)17(3)10-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,16,18) |
Clave InChI |
GAUKSZJFNZCVDU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)N(C)CC1CCCCC1)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid](/img/structure/B13473425.png)
![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine](/img/structure/B13473436.png)

![Diethyl [carbamoyl(fluoro)methyl]phosphonate](/img/structure/B13473449.png)

![Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate](/img/structure/B13473461.png)
![1,1-difluoro-N-methylspiro[2.3]hexan-5-amine hydrochloride](/img/structure/B13473462.png)

![N-[4-(aminomethyl)phenyl]propanamide hydrochloride](/img/structure/B13473469.png)




